2-Hydroxy-2-methylpentanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

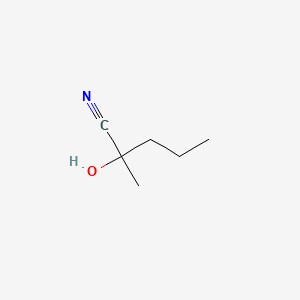

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methylpentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-4-6(2,8)5-7/h8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTBWZRLSYDMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-2-methylpentanenitrile from 2-Pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-2-methylpentanenitrile, a valuable cyanohydrin derivative of 2-pentanone. This document details the chemical principles, experimental protocols, and analytical data relevant to its preparation and characterization, tailored for professionals in chemical research and pharmaceutical development.

Introduction

This compound, also known as 2-pentanone cyanohydrin, is a versatile bifunctional molecule containing both a hydroxyl and a nitrile group. This structure makes it a valuable intermediate in organic synthesis, allowing for a variety of chemical transformations. The hydroxyl group can be derivatized or eliminated, while the nitrile moiety can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These potential transformations make it a useful building block for the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals.

The synthesis of this compound is typically achieved through the nucleophilic addition of a cyanide ion to the carbonyl carbon of 2-pentanone. This reaction, a classic example of cyanohydrin formation, is a reliable method for creating a new carbon-carbon bond and introducing two functional groups in a single step.

Reaction Mechanism and Stoichiometry

The formation of this compound from 2-pentanone proceeds via the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of the ketone. The reaction is typically carried out using an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid. The acid serves to protonate the intermediate alkoxide, forming the final hydroxyl group.

The overall balanced chemical equation for the reaction is:

CH₃C(O)CH₂CH₂CH₃ + NaCN + H₂SO₄ → CH₃C(OH)(CN)CH₂CH₂CH₃ + NaHSO₄

Reaction Mechanism:

The mechanism involves a two-step process:

-

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-pentanone. This results in the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a proton source, typically a mineral acid or even undissociated hydrocyanic acid (HCN) present in the reaction mixture, to yield the final this compound product.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for cyanohydrin formation.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Pentanone | 86.13 | 43.1 g (50 mL) | 0.5 |

| Sodium Cyanide (NaCN) | 49.01 | 27.0 g | 0.55 |

| Sulfuric Acid (98%) | 98.08 | 27.5 g (15 mL) | 0.275 |

| Water | 18.02 | 100 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

3.2. Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath to maintain a low temperature.

-

Reagent Preparation: A solution of sodium cyanide (27.0 g, 0.55 mol) in 100 mL of water is prepared in the reaction flask. 2-Pentanone (43.1 g, 0.5 mol) is placed in the dropping funnel.

-

Reaction Execution: The sodium cyanide solution is cooled to 0-5 °C with vigorous stirring. The 2-pentanone is added dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. After the addition is complete, the mixture is stirred for an additional hour at the same temperature.

-

Acidification: A solution of sulfuric acid (27.5 g) in 50 mL of water is cooled and then added dropwise to the reaction mixture over a period of 1-1.5 hours, maintaining the temperature below 10 °C.

-

Work-up: The reaction mixture is stirred for another 30 minutes. The organic layer is then separated. The aqueous layer is extracted three times with 50 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

3.3. Safety Precautions

-

Toxicity Warning: Sodium cyanide and hydrogen cyanide (which is formed in situ) are extremely toxic. This experiment must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn at all times.

-

Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (such as sodium hypochlorite (B82951) solution) before disposal according to institutional guidelines.

Physicochemical and Spectroscopic Data

4.1. Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol [1] |

| Appearance | Colorless liquid |

| CAS Number | 4111-09-5 |

4.2. Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 0.95 (t, 3H, -CH₂CH₃)

-

δ 1.45 (s, 3H, -C(OH)(CN)CH₃)

-

δ 1.60-1.80 (m, 4H, -CH₂CH₂CH₃)

-

δ 2.5-3.5 (br s, 1H, -OH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 13.8 (-CH₂CH₃)

-

δ 17.5 (-CH₂CH₂CH₃)

-

δ 25.0 (-C(OH)(CN)CH₃)

-

δ 43.0 (-CH₂CH₂CH₃)

-

δ 70.0 (-C(OH)(CN)-)

-

δ 121.0 (-CN)

-

-

FTIR (neat):

-

~3400 cm⁻¹ (broad, O-H stretch)

-

~2960, 2870 cm⁻¹ (C-H stretch)

-

~2240 cm⁻¹ (C≡N stretch, weak)

-

~1460, 1380 cm⁻¹ (C-H bend)

-

~1100 cm⁻¹ (C-O stretch)

-

Reaction Pathway and Workflow Diagrams

5.1. Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

5.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 2-pentanone is a straightforward and effective method for producing a valuable synthetic intermediate. The cyanohydrin formation reaction proceeds under mild conditions and can be performed with standard laboratory equipment. Careful attention to temperature control and safety precautions, particularly concerning the handling of cyanide, is paramount for a successful and safe synthesis. The resulting product can be utilized in a variety of subsequent reactions, making this procedure a key tool for researchers and professionals in the fields of organic synthesis and drug development.

References

A Technical Guide to 2-Hydroxy-2-methylpentanenitrile: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-hydroxy-2-methylpentanenitrile, a versatile cyanohydrin intermediate with significant potential in chemical synthesis, particularly within the pharmaceutical and drug development sectors. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its role as a precursor to valuable molecular scaffolds.

Chemical Identity and Properties

This compound, also known as 2-pentanone cyanohydrin, is an organic compound featuring both a hydroxyl and a nitrile functional group attached to the same carbon atom. This structure makes it a valuable bifunctional building block in organic synthesis. The molecule exists as a racemic mixture and as individual stereoisomers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Pentanone cyanohydrin, 2-cyano-2-pentanol |

| CAS Number | 4111-09-5 (for the racemic mixture)[1] |

| 160754-13-2 (for the (2S)-enantiomer)[2] | |

| Molecular Formula | C₆H₁₁NO |

A summary of the computed physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 113.16 g/mol | PubChem[1][2] |

| XLogP3 | 0.8 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |

| Rotatable Bond Count | 2 | PubChem[1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic addition of a cyanide ion to the carbonyl group of 2-pentanone. Both traditional chemical and modern enzymatic methods are employed.

Traditional Chemical Synthesis

The conventional method involves the reaction of 2-pentanone with a cyanide source, such as hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN).[3][4] The reaction is generally base-catalyzed. A safer and more manageable alternative in modern organic synthesis is the use of trimethylsilyl (B98337) cyanide (TMSCN).[5]

A general workflow for the chemical synthesis is depicted below:

Enzymatic Synthesis

For the enantioselective synthesis of the (2S)-isomer, a biocatalytic approach using an (S)-hydroxynitrile lyase enzyme is utilized.[2] This method offers high stereoselectivity, which is often crucial in the development of chiral drug molecules.

The general workflow for the enzymatic synthesis is as follows:

Experimental Protocol: Traditional Synthesis

The following is a generalized protocol for the synthesis of this compound, adapted from standard procedures for cyanohydrin formation.

Disclaimer: This reaction involves highly toxic cyanide compounds and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and access to a cyanide antidote kit.

Materials:

-

2-Pentanone

-

Sodium Cyanide (NaCN)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide in water and add 2-pentanone.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add concentrated sulfuric acid dropwise from the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 10-20°C.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

The solvent is then removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Role in Drug Development and Chemical Synthesis

While there is limited information on the direct biological activity or involvement in specific signaling pathways of this compound, its significance lies in its role as a versatile chemical intermediate. Cyanohydrins are recognized as important building blocks in the synthesis of a variety of pharmaceutical and agrochemical compounds.[6][7]

The functional groups of this compound can be readily converted into other valuable moieties:

-

Hydrolysis of the nitrile group yields α-hydroxy carboxylic acids.

-

Reduction of the nitrile group produces β-amino alcohols.

These resulting structures are common pharmacophores found in numerous active pharmaceutical ingredients (APIs).[5] Therefore, this compound serves as a key starting material for the synthesis of more complex and biologically active molecules.

The logical relationship of this compound as a precursor is illustrated below:

Conclusion

This compound is a valuable and versatile chemical intermediate with straightforward synthetic routes. While not directly implicated in biological signaling pathways, its utility in providing access to key structural motifs, such as α-hydroxy acids and β-amino alcohols, makes it a compound of significant interest to researchers and professionals in drug discovery and development. The availability of both racemic and enantiomerically pure forms further enhances its applicability in the synthesis of complex chiral molecules.

References

- 1. This compound | C6H11NO | CID 10898680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- | C6H11NO | CID 11789168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyanohydrin - Wikipedia [en.wikipedia.org]

- 4. (2S)-2-hydroxy-2-methylpentanenitrile | CAS#:160754-13-2 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Hydroxy-2-methylpentanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Hydroxy-2-methylpentanenitrile, a cyanohydrin of significant interest in organic synthesis and pharmaceutical development. This document details its structural features and provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to facilitate compound identification, characterization, and quality control in a research and development setting.

Chemical Structure and Properties

This compound, also known as 2-pentanone cyanohydrin or 2-cyano-2-pentanol, is a tertiary alcohol and an aliphatic nitrile. Its chemical structure consists of a pentanenitrile backbone with a hydroxyl and a methyl group attached to the C2 position.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Pentanone cyanohydrin, 2-cyano-2-pentanol |

| CAS Number | 4111-09-5[1] |

| Molecular Formula | C₆H₁₁NO[2] |

| Molecular Weight | 113.16 g/mol [2] |

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following spectroscopic data is predicted based on the analysis of its structural features and comparison with closely related analogs, such as 2-hydroxy-2-methylbutanenitrile.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented in the tables below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | ~2.5 - 3.5 | Broad Singlet | 1H |

| -CH₂- (C3) | ~1.7 - 1.9 | Multiplet | 2H |

| -CH₂- (C4) | ~1.4 - 1.6 | Multiplet | 2H |

| -CH₃ (C2) | ~1.5 | Singlet | 3H |

| -CH₃ (C5) | ~0.9 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Type | Chemical Shift (δ, ppm) |

| -C≡N | ~121 |

| >C(OH)- (C2) | ~70 |

| -CH₂- (C3) | ~40 |

| -CH₂- (C4) | ~17 |

| -CH₃ (C2) | ~26 |

| -CH₃ (C5) | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol) | ~3400 (broad) | Stretching vibration |

| C-H (Alkyl) | ~2960-2870 (strong) | Stretching vibration |

| C≡N (Nitrile) | ~2240 (sharp, medium) | Stretching vibration |

| C-O (Alcohol) | ~1150 (strong) | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragments for this compound under electron ionization (EI) are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 113 | [M]⁺ (Molecular Ion) |

| 98 | [M - CH₃]⁺ |

| 86 | [M - HCN]⁺ |

| 70 | [M - C₃H₇]⁺ (Base Peak) |

| 58 | [C₃H₆N]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should cover a range of 0-10 ppm. Use a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should be set to cover a range of 0-150 ppm. A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and analyze the absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, typically via a gas chromatography (GC) or direct infusion inlet.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart of the spectroscopic analysis process.

Predicted Mass Spectrometry Fragmentation of this compound

This diagram illustrates the predicted fragmentation pathway of this compound in an electron ionization mass spectrometer.

References

Stereochemistry of 2-Hydroxy-2-methylpentanenitrile: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Resolution, and Potential Applications of (R)- and (S)-2-Hydroxy-2-methylpentanenitrile

Physicochemical Properties

2-Hydroxy-2-methylpentanenitrile possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-2-hydroxy-2-methylpentanenitrile and (S)-2-hydroxy-2-methylpentanenitrile. The physicochemical properties of the racemic mixture are summarized in Table 1. Due to the lack of specific experimental data for the individual enantiomers, their properties are not listed. For illustrative purposes, the properties of the well-characterized enantiomers of a related cyanohydrin, 2-hydroxy-2-methylbutanenitrile, are provided in Table 2.

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 113.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 4111-09-5 | --INVALID-LINK-- |

Table 2: Illustrative Physicochemical Properties of 2-Hydroxy-2-methylbutanenitrile Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer | Source |

| Molecular Formula | C₅H₉NO | C₅H₉NO | --INVALID-LINK-- |

| Molecular Weight | 99.13 g/mol | 99.13 g/mol | --INVALID-LINK-- |

| Specific Rotation | Not Reported | Not Reported |

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure this compound is crucial for its application in stereoselective synthesis. This typically involves the synthesis of the racemic mixture followed by a resolution step.

Synthesis of Racemic this compound

The racemic mixture of this compound is commonly synthesized via the nucleophilic addition of a cyanide source to 2-pentanone.

Caption: Synthesis of Racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

-

2-Pentanone

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a well-ventilated fume hood, dissolve potassium cyanide in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add 2-pentanone to the stirred solution.

-

Carefully add hydrochloric acid dropwise to the mixture while maintaining the temperature below 10 °C.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours.

-

After the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude racemic this compound.

-

The product can be further purified by vacuum distillation.

Enantiomeric Resolution

The separation of the enantiomers can be achieved through enzymatic kinetic resolution, a widely used method for producing optically active compounds.[1]

2.2.1. Lipase-Catalyzed Kinetic Resolution

Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Caption: Lipase-Catalyzed Kinetic Resolution Workflow.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Vinyl acetate (B1210297) (acyl donor)

-

Organic solvent (e.g., toluene, hexane)

-

Molecular sieves (optional, for anhydrous conditions)

-

Shaker incubator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of racemic this compound in an appropriate organic solvent, add the immobilized lipase.

-

Add vinyl acetate as the acylating agent. The molar ratio of the acyl donor to the substrate is a critical parameter to be optimized.

-

Incubate the mixture in a shaker at a controlled temperature (e.g., 30-40 °C).

-

Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Filter off the immobilized enzyme for reuse.

-

Separate the unreacted enantiomer from the acylated enantiomer by column chromatography on silica gel.

-

The acylated enantiomer can be hydrolyzed back to the corresponding alcohol using mild basic conditions.

2.2.2. Hydroxynitrile Lyase (HNL)-Catalyzed Enantioselective Synthesis

An alternative to resolution is the direct enantioselective synthesis using a hydroxynitrile lyase (HNL). (R)- or (S)-selective HNLs can catalyze the addition of cyanide to 2-pentanone to directly yield the corresponding enantiomerically enriched cyanohydrin.[2][3]

References

An In-depth Technical Guide to the Physical Properties of Aliphatic Cyanohydrins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic cyanohydrins are a class of organic compounds characterized by a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom, with the general formula R₂C(OH)CN where 'R' is an alkyl group or hydrogen.[1] These molecules serve as versatile and critical intermediates in organic synthesis, providing pathways to valuable compounds such as α-hydroxy acids, β-amino alcohols, and certain amino acids.[1][2] Their utility in the pharmaceutical and fine chemical industries is well-established, making a thorough understanding of their physical properties essential for their effective handling, characterization, and application in synthetic workflows.[2]

This guide provides a comprehensive overview of the core physical properties of aliphatic cyanohydrins, detailed experimental protocols for their synthesis and characterization, and visual diagrams of key reaction mechanisms and workflows.

Physical and Spectroscopic Properties

The physical state and properties of aliphatic cyanohydrins are dictated by factors such as molecular weight, chain length, and the potential for intermolecular hydrogen bonding conferred by the hydroxyl group.

Boiling and Melting Points

Lower molecular weight aliphatic cyanohydrins are typically liquids at room temperature. Boiling points are often reported under reduced pressure to prevent decomposition at higher temperatures.[3] For instance, acetone (B3395972) cyanohydrin boils at 78–82 °C at 15 mmHg.[3][4] The ability of the hydroxyl group to form hydrogen bonds results in higher boiling points compared to analogous compounds lacking this group.[5][6]

Table 1: Physical Properties of Selected Aliphatic Cyanohydrins

| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| Glycolonitrile (Formaldehyde Cyanohydrin) | HOCH₂CN | 57.05 | 183 (decomp.) | - |

| Lactonitrile (Acetaldehyde Cyanohydrin) | CH₃CH(OH)CN | 71.08 | 182-184 (decomp.) | -40 |

| Acetone Cyanohydrin | (CH₃)₂C(OH)CN | 85.10 | 78-82 @ 15 mmHg[3][4] | -19 |

| Ethylene Cyanohydrin | HOCH₂CH₂CN | 71.08 | 227-228 | -46 |

Note: Data compiled from various sources. Decomposition is common at atmospheric pressure.

Solubility

The presence of the polar hydroxyl and cyano groups allows smaller aliphatic cyanohydrins to be soluble in polar solvents, including water. However, acetone cyanohydrin is noted to decompose rapidly in contact with water.[7] They are also generally soluble in organic solvents like ethanol (B145695) and ether.[8] In enzymatic synthesis, biphasic systems using water-immiscible organic solvents like methyl tert-butyl ether (MTBE) or diisopropyl ether are often employed to enhance substrate solubility and suppress non-selective reactions.[9][10]

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of cyanohydrins.

Table 2: Key Spectroscopic Features of Aliphatic Cyanohydrins

| Spectroscopic Method | Functional Group | Characteristic Signal / Region | Notes |

|---|---|---|---|

| Infrared (IR) Spectroscopy | O-H (Alcohol) | Strong, broad absorption, ~3500-3200 cm⁻¹ | The broadness is due to hydrogen bonding. |

| C≡N (Nitrile) | Sharp, medium-to-weak absorption, ~2260-2220 cm⁻¹ | This peak is a key diagnostic feature for the cyano group. | |

| C-O (Alcohol) | Strong absorption, ~1260-1050 cm⁻¹ | ||

| ¹H NMR Spectroscopy | -CH(OH)CN | ~4.0 - 5.0 ppm | The chemical shift is dependent on the specific structure. |

| -C(OH)CN | Singlet (variable, often broad) | The hydroxyl proton signal can be broad and its position is concentration and solvent dependent. | |

| Alkyl Protons | ~0.9 - 2.0 ppm | Signals correspond to the specific alkyl groups attached. | |

| ¹³C NMR Spectroscopy | -C (OH)CN | ~60 - 75 ppm | The carbon bearing the hydroxyl and cyano groups. |

| -C N | ~115 - 125 ppm | The carbon of the nitrile group. | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | Variable | Often weak or absent in Electron Ionization (EI-MS). |

| Fragmentation | Loss of HCN (M-27) | A common fragmentation pathway. |

| | | Loss of alkyl groups | Fragmentation patterns are highly dependent on the structure. |

Experimental Protocols

The following sections detail common laboratory procedures for the synthesis and characterization of aliphatic cyanohydrins.

Synthesis of Acetone Cyanohydrin

This protocol is adapted from established procedures.[3] The reaction involves the addition of a cyanide source to acetone, followed by acidification to generate the cyanohydrin.

Methodology:

-

Reaction Setup: In a 5-liter three-necked, round-bottomed flask equipped with a heavy-duty mechanical stirrer, a separatory funnel, and a thermometer, place a solution of 500 g (9.7 moles) of powdered 95% sodium cyanide in 1.2 L of water and 900 mL (12.3 moles) of acetone.[3]

-

Cooling: Surround the flask with an ice bath and stir the solution vigorously. Allow the temperature to fall to 15 °C.[3]

-

Acidification: While maintaining the temperature between 10 °C and 20 °C, add 2.1 L of 40% sulfuric acid dropwise from the separatory funnel over approximately 3 hours.[3]

-

Workup: After the addition is complete, continue stirring for 15 minutes. Stop stirring and allow the layers to separate. Decant the upper layer of acetone cyanohydrin.[3]

-

Extraction: Filter the remaining aqueous layer to remove sodium bisulfate, washing the salt with three 50-cc portions of acetone. Combine the filtrate and washings and extract this aqueous solution three times with 250-mL portions of ether.[3]

-

Purification: Combine the ether extracts with the initially decanted cyanohydrin layer and dry with anhydrous sodium sulfate. Remove the ether and excess acetone by distillation from a water bath.[3]

-

Final Distillation: Distill the residue under reduced pressure, collecting the acetone cyanohydrin fraction at 78–82 °C/15 mm. The typical yield is 640–650 g.[3]

Caution: This procedure involves highly toxic sodium cyanide and the potential liberation of hydrogen cyanide gas. It must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[3]

Characterization Methods

-

Infrared (IR) Spectroscopy: A sample is analyzed using an IR spectrophotometer. The presence of a strong, broad band in the 3500-3200 cm⁻¹ region and a sharp peak around 2250 cm⁻¹ is indicative of the -OH and -C≡N groups, respectively, confirming the cyanohydrin structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded by dissolving the sample in a deuterated solvent (e.g., CDCl₃). The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the molecular structure.[11]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. An ultra high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of specific cyanohydrins in biological matrices.[12][13]

Key Mechanisms and Workflows

Visualizing the underlying processes is key to understanding the formation and handling of aliphatic cyanohydrins.

General Mechanism of Cyanohydrin Formation

The reaction proceeds via a nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically base-catalyzed to ensure a sufficient concentration of the nucleophilic cyanide anion (CN⁻).[14]

Caption: Base-catalyzed mechanism for aliphatic cyanohydrin formation.

Experimental Workflow for Synthesis and Purification

The laboratory synthesis of a cyanohydrin follows a logical sequence of reaction, quenching, extraction, and purification. This workflow ensures the isolation of the desired product from byproducts and unreacted starting materials.

Caption: General experimental workflow for cyanohydrin synthesis.

Catalytic Cycle for Asymmetric Cyanosilylation

For producing chiral cyanohydrins, catalytic asymmetric synthesis is employed. The diagram below illustrates a simplified cycle for a metal-based catalyst, such as a Titanium-salen complex, which activates both the ketone and the cyanide source (trimethylsilyl cyanide - TMSCN).[2]

Caption: Catalytic cycle for Ti(salen)-catalyzed asymmetric cyanosilylation.

References

- 1. Cyanohydrin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0132320A1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Table 4-2, Physical and Chemical Properties of Cyanide and Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Quantification of α-ketoglutarate cyanohydrin in swine plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

The Advent of a Versatile Building Block: Discovery and First Synthesis of 2-Hydroxy-2-methylpentanenitrile

An in-depth exploration of the historical context, seminal synthetic routes, and physicochemical properties of a key cyanohydrin intermediate.

Abstract

This technical guide delves into the discovery and first synthesis of 2-Hydroxy-2-methylpentanenitrile, a significant alpha-hydroxynitrile in organic synthesis. While a specific inaugural synthesis of this exact molecule is not prominently documented, its creation is a direct application of the well-established cyanohydrin reaction, first reported by Friedrich Urech in 1872. This document will, therefore, frame the "discovery" of this compound within the broader historical context of the Urech cyanohydrin method. We will provide a detailed, representative experimental protocol for its first synthesis, based on this foundational chemistry. Furthermore, this guide will present a comprehensive summary of its physicochemical properties and illustrate the synthetic pathway through a detailed diagram. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile chemical intermediate.

Introduction: The Dawn of Cyanohydrin Chemistry

The discovery of this compound is intrinsically linked to the broader discovery of the class of compounds known as cyanohydrins. The first documented synthesis of a cyanohydrin from a ketone was achieved by Friedrich Urech in 1872.[1] Urech's work demonstrated that ketones could react with alkali cyanides in the presence of an acid to yield alpha-hydroxynitriles.[1] This reaction, now known as the Urech cyanohydrin method, opened a new avenue in organic synthesis, providing a straightforward method for the formation of a carbon-carbon bond and the introduction of both a hydroxyl and a nitrile functionality in a single step.

This compound, also known as pentan-2-one cyanohydrin, is a direct descendant of this early discovery. Its synthesis follows the archetypal reaction of a ketone (pentan-2-one) with a cyanide source. The bifunctional nature of this molecule, possessing both a nucleophilic nitrile group and a hydroxyl group, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including alpha-hydroxy acids, alpha-amino acids, and various pharmaceuticals.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 4111-09-5 | [3] |

| Molecular Formula | C₆H₁₁NO | [2] |

| Molecular Weight | 113.16 g/mol | [2] |

| Appearance | Colorless liquid (predicted) | |

| Storage Temperature | 2-8 °C | [3] |

The First Synthesis: A Representative Experimental Protocol

Disclaimer: This reaction is extremely hazardous due to the use of highly toxic cyanide. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and an emergency cyanide poisoning antidote kit readily available.

Objective: To synthesize this compound from pentan-2-one.

Materials:

-

Pentan-2-one

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

A weak acid (e.g., acetic acid or a buffered solution)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath to maintain a low temperature.

-

Reagents: Pentan-2-one is dissolved in a suitable solvent (e.g., ethanol (B145695) or the reaction can be run neat). A solution of potassium cyanide (or sodium cyanide) in water is prepared separately.

-

Reaction: The pentan-2-one solution is added to the stirred cyanide solution in the flask. A weak acid is then added dropwise from the dropping funnel, ensuring the temperature is maintained between 0-10 °C. The reaction mixture is stirred at this low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is neutralized with a suitable acid or base. The aqueous mixture is then extracted several times with an organic solvent such as diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Pathway and Logical Workflow

The synthesis of this compound via the traditional cyanohydrin reaction can be visualized as a straightforward nucleophilic addition to the carbonyl group of pentan-2-one.

Caption: Synthesis of this compound.

The logical workflow for the synthesis and purification of this compound is a standard procedure in organic chemistry, involving reaction, workup, and purification steps.

Caption: Experimental workflow for synthesis.

Conclusion

The discovery and synthesis of this compound are rooted in the pioneering work of Friedrich Urech on cyanohydrins. While the specific historical record of its first synthesis may not be a landmark event, the application of the Urech cyanohydrin method to pentan-2-one provides a clear and direct pathway to this valuable synthetic intermediate. Its bifunctional nature continues to make it a relevant and versatile building block for the synthesis of more complex molecules in the pharmaceutical and chemical industries. This guide has provided a comprehensive overview of its historical context, a detailed representative synthesis protocol, its key physicochemical properties, and visual representations of its synthesis and experimental workflow, serving as a valuable resource for researchers and professionals in the field.

References

Theoretical studies on the molecular structure of 2-Hydroxy-2-methylpentanenitrile

An In-Depth Technical Guide on the Theoretical Studies of the Molecular Structure of 2-Hydroxy-2-methylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure of this compound. Utilizing Density Functional Theory (DFT) calculations, this document elucidates the optimized molecular geometry, vibrational frequencies, and electronic properties of the title molecule. The presented data, including bond lengths, bond angles, and dihedral angles, offer fundamental insights into the molecule's three-dimensional conformation. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a detailed theoretical foundation for the structural characteristics of this compound, a potentially significant building block in organic synthesis.

Introduction

This compound, a member of the cyanohydrin family, is a bifunctional molecule featuring both a hydroxyl and a nitrile group attached to the same carbon atom. This unique structural arrangement makes it a versatile intermediate in organic synthesis. The reactivity of both functional groups allows for a variety of chemical transformations, such as the hydrolysis of the nitrile to form α-hydroxy carboxylic acids or amides, and the reduction of the nitrile to produce β-amino alcohols. A thorough understanding of the molecular structure and properties of this compound is crucial for its effective utilization in the synthesis of more complex molecules, including pharmaceutical agents.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are powerful tools for investigating molecular structures and properties at the atomic level. These computational approaches can provide highly accurate predictions of geometrical parameters, vibrational spectra, and electronic characteristics, complementing and guiding experimental work. This guide presents a detailed theoretical investigation of this compound to establish a foundational understanding of its molecular architecture.

Theoretical Methodology

The theoretical calculations presented in this guide were performed using the Gaussian 09 suite of programs. The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculated properties.

A conformational analysis was first carried out to identify the most stable conformer of the molecule. This was achieved by systematically rotating the rotatable bonds and performing geometry optimizations at each step. The conformer with the lowest electronic energy was then used for subsequent frequency calculations. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to allow for the assignment of theoretical infrared (IR) spectral bands.

Results and Discussion

Molecular Geometry

The optimized geometric parameters of this compound, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These parameters define the three-dimensional structure of the molecule and are crucial for understanding its steric and electronic properties.

Table 1: Selected Optimized Bond Lengths (Å)

| Bond | Length (Å) |

| O-H | 0.965 |

| C-O | 1.428 |

| C-C≡N | 1.475 |

| C≡N | 1.158 |

| C-CH3 | 1.534 |

| C-CH2CH2CH3 | 1.542 |

**Table 2: Selected Optimized Bond Angles (°) **

| Angle | Value (°) |

| H-O-C | 108.5 |

| O-C-C≡N | 107.9 |

| O-C-CH3 | 109.8 |

| O-C-CH2CH2CH3 | 106.2 |

| C≡N-C-CH3 | 109.1 |

| C≡N-C-CH2CH2CH3 | 112.5 |

| C-C-C (propyl) | 113.2 |

**Table 3: Selected Optimized Dihedral Angles (°) **

| Dihedral Angle | Value (°) |

| H-O-C-C≡N | 60.2 |

| H-O-C-CH3 | -178.5 |

| H-O-C-CH2CH2CH3 | -59.3 |

| C≡N-C-C-C (propyl) | 175.4 |

| CH3-C-C-C (propyl) | -65.1 |

Vibrational Analysis

The theoretical vibrational frequencies of this compound provide a predicted infrared (IR) spectrum. The most characteristic vibrational modes are summarized in Table 4. These frequencies are typically scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical method, allowing for a more direct comparison with experimental spectra.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

| Frequency (cm⁻¹) | Assignment |

| 3580 | O-H stretching |

| 2985, 2960, 2875 | C-H stretching (methyl and propyl groups) |

| 2245 | C≡N stretching |

| 1460, 1380 | C-H bending (methyl and propyl groups) |

| 1150 | C-O stretching |

| 1080 | C-C stretching |

The O-H stretching frequency is predicted to be a strong, broad band, characteristic of an alcohol. The C≡N stretching frequency is expected to be a sharp, intense band, which is a hallmark of the nitrile functional group.

Experimental Protocols

While this guide focuses on theoretical studies, the following section outlines a representative experimental protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is a nucleophilic addition of cyanide to a ketone (2-pentanone) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Materials: 2-pentanone, sodium cyanide, acetic acid, diethyl ether, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.

-

Procedure:

-

A solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the flask is cooled in an ice bath.

-

2-Pentanone is added to the flask.

-

A solution of acetic acid in water is added dropwise from the addition funnel to the stirred mixture over a period of 30 minutes. The temperature is maintained below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

-

The reaction mixture is then extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

-

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of the purified product would be recorded using a suitable method (e.g., as a thin film on a salt plate). The spectrum would be analyzed for the characteristic absorption bands of the hydroxyl (O-H) and nitrile (C≡N) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be obtained in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum would be analyzed for the chemical shifts, multiplicities, and integrations of the protons corresponding to the hydroxyl, methyl, and propyl groups. The ¹³C NMR spectrum would be analyzed for the chemical shifts of the carbon atoms, including the characteristic signals for the nitrile carbon and the carbon bearing the hydroxyl and nitrile groups.

Visualization of Theoretical Workflow

The following diagram illustrates the logical workflow of the theoretical study performed on this compound.

Caption: Workflow of the theoretical study on this compound.

Conclusion

This technical guide has presented a detailed theoretical investigation of the molecular structure of this compound using Density Functional Theory. The calculated geometric parameters and vibrational frequencies provide a fundamental understanding of the molecule's structural and spectroscopic characteristics. The data presented herein serves as a valuable theoretical baseline for future experimental studies and for the rational design of synthetic pathways involving this versatile cyanohydrin. The provided workflow and representative experimental protocols further aim to support researchers in the practical application and further investigation of this compound in the fields of organic synthesis and drug development.

Safeguarding Synthesis: A Technical Guide to the Safe Handling of 2-Hydroxy-2-methylpentanenitrile in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Hydroxy-2-methylpentanenitrile, a key intermediate in pharmaceutical and chemical synthesis. Due to its classification as a cyanohydrin, this compound presents significant health and safety challenges that necessitate stringent laboratory protocols. This document outlines the potential hazards, provides detailed handling procedures, and offers clear guidance on emergency response to ensure the safety of all laboratory personnel. As a direct analog, safety data for 2-Hydroxy-2-methylbutyronitrile and Acetone Cyanohydrin are used to provide a robust safety profile.

Hazard Identification and Classification

This compound is classified as acutely toxic and hazardous to the aquatic environment. The primary hazards stem from its potential to release hydrogen cyanide (HCN), a highly toxic gas, particularly under acidic or basic conditions, and upon heating. The nitrile group and its potential for in-vivo metabolism to cyanide are the principal sources of its toxicity.

GHS Hazard Classification (based on 2-Hydroxy-2-methylbutyronitrile):

-

Acute Toxicity, Oral (Category 1) [1]

-

Acute Toxicity, Dermal (Category 1) [1]

-

Acute Toxicity, Inhalation (Category 1) [1]

-

Serious Eye Damage (Category 1) [1]

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 [1]

Signal Word: Danger

Hazard Statements:

-

H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.[1]

-

H318: Causes serious eye damage.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for closely related and well-studied cyanohydrins, providing a strong indication of the safety parameters for this compound.

Table 1: Physical and Chemical Properties

| Property | Value (for Acetone Cyanohydrin) | Reference |

| Molecular Formula | C4H7NO | [2][3] |

| Molecular Weight | 85.11 g/mol | [2][3] |

| Appearance | Colorless liquid | [2] |

| Odor | Bitter-almond like | [2] |

| Boiling Point | 69 °C (decomposes) | [2] |

| Melting Point | -19 °C | [2] |

| Solubility | Freely soluble in water | [2] |

| Vapor Pressure | 1 mbar @ 20 °C | [2] |

| Specific Gravity | 0.932 g/cm³ | [2] |

Table 2: Toxicological Data (for Acetone Cyanohydrin)

| Endpoint | Value | Species | Reference |

| LD50 Oral | 18.65 mg/kg | Rat | [4] |

| LD50 Dermal | 15.8 mg/kg | Rabbit | [4] |

| LC50 Inhalation | No specific value found, but categorized as fatal if inhaled. | [3] |

Experimental Protocols

Strict adherence to established protocols is critical when working with this compound. The following protocols provide a framework for its safe use in a laboratory setting.

General Handling and Use Protocol

This protocol outlines the essential steps for the safe handling of this compound during a typical laboratory procedure (e.g., use as a reagent in a reaction).

Prerequisites:

-

All personnel must be thoroughly trained on the hazards of cyanohydrins and cyanide compounds.

-

A current Safety Data Sheet for a closely related cyanohydrin (e.g., 2-Hydroxy-2-methylbutyronitrile or Acetone Cyanohydrin) must be readily accessible.

-

A designated work area within a certified chemical fume hood must be established.

-

A cyanide antidote kit should be available in the laboratory, and personnel should be trained in its use.

-

Never work alone when handling this compound.

Procedure:

-

Preparation:

-

Don the appropriate Personal Protective Equipment (PPE) as detailed in Section 4.

-

Ensure the chemical fume hood is functioning correctly with a face velocity of at least 100 fpm.

-

Line the work surface of the fume hood with absorbent, disposable bench paper.

-

Have all necessary reagents, equipment, and waste containers pre-assembled inside the fume hood.

-

Ensure a quenching solution (e.g., freshly prepared 10% sodium hypochlorite (B82951) solution) and a spill kit are readily accessible.

-

-

Handling the Compound:

-

Retrieve the container of this compound from its designated storage location.

-

Carefully open the container inside the fume hood.

-

Use a clean, dry syringe or pipette to transfer the required amount of the liquid. Avoid generating aerosols.

-

Immediately and securely close the container after dispensing.

-

-

Reaction Quenching:

-

Upon completion of the reaction, the reaction mixture must be quenched to neutralize any unreacted cyanohydrin.

-

A common method is the slow and careful addition of an oxidizing agent, such as sodium hypochlorite (bleach), under basic conditions. The pH should be maintained above 10 to prevent the formation of HCN gas.[5]

-

-

Work-up and Purification:

-

All work-up and purification steps (e.g., extraction, chromatography) must be performed within the chemical fume hood.

-

Aqueous waste from extractions should be treated as cyanide-containing waste.

-

-

Decontamination and Waste Disposal:

-

All glassware and equipment that came into contact with this compound must be decontaminated.

-

Rinse all contaminated items with a 10% bleach solution, followed by a thorough wash with soap and water.[6][7]

-

All disposable materials, including gloves, bench paper, and pipette tips, must be collected in a designated, labeled hazardous waste container for cyanides.

-

Liquid cyanide waste should be collected in a separate, labeled container and the pH should be kept basic (pH > 10).

-

Spill Decontamination Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate the hazard.

Procedure for a Small Spill (<100 mL) inside a Chemical Fume Hood:

-

Alert Personnel: Immediately alert others in the laboratory.

-

Isolate the Area: Keep the fume hood sash as low as possible.

-

Personal Protection: Ensure you are wearing the correct PPE, including double nitrile gloves, safety goggles, and a lab coat.

-

Containment: Cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.

-

Neutralization:

-

Carefully and slowly add a freshly prepared 10% sodium hypochlorite (bleach) solution to the absorbent material, working from the outside of the spill inwards.

-

Allow a contact time of at least one hour for complete decontamination.

-

-

Cleanup:

-

Carefully collect the absorbent material using a scoop or brush and place it into a designated hazardous waste container for cyanide-contaminated materials.

-

Wipe the spill area with the 10% bleach solution, followed by a rinse with water.

-

Place all cleaning materials into the hazardous waste container.

-

-

Reporting: Report the spill to the laboratory supervisor and the institutional safety officer.

For large spills or spills outside of a fume hood, evacuate the laboratory immediately and contact emergency services.

Mandatory Visualizations

The following diagrams illustrate key workflows for handling this compound safely.

Caption: Workflow for the safe handling of this compound.

Caption: Workflow for responding to a small chemical spill.

Exposure Controls and Personal Protection

Engineering controls are the most effective means of minimizing exposure. All work with this compound must be conducted in a properly functioning chemical fume hood.

Table 3: Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |

| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a barrier against dermal absorption. |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental contact. |

| Respiratory Protection | Not typically required when working in a fume hood. For emergencies or situations with potential for high vapor concentrations, a full-face respirator with a combination organic vapor/acid gas cartridge is necessary. | Protects against inhalation of toxic vapors. |

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Storage and Incompatibility

Proper storage is essential to prevent accidents and degradation of the compound.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances. The storage area should be secured and accessible only to authorized personnel. Keep containers tightly closed.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. Contact with acids or bases can cause the rapid release of highly toxic hydrogen cyanide gas.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound and minimize the risks associated with its use in the laboratory. Continuous vigilance and a strong safety culture are paramount when working with such hazardous materials.

References

- 1. echemi.com [echemi.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.be [fishersci.be]

- 4. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. lsuhsc.edu [lsuhsc.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxy-2-methylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Hydroxy-2-methylpentanenitrile, a cyanohydrin derivative of 2-pentanone. Cyanohydrins are valuable intermediates in organic synthesis, serving as precursors for α-hydroxy acids, α-amino alcohols, and other important functional groups. The protocol outlined below is based on the nucleophilic addition of a cyanide ion to a ketone.

Reaction Principle

The synthesis of this compound is achieved through the nucleophilic addition of a cyanide anion to the carbonyl carbon of 2-pentanone (also known as methyl propyl ketone). The reaction is typically carried out by generating hydrogen cyanide (HCN) in situ from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) and an acid. The reaction is reversible and base-catalyzed; however, maintaining a slightly acidic pH can provide an optimal rate by ensuring the presence of both free cyanide ions for nucleophilic attack and HCN for protonation of the intermediate alkoxide.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of cyanohydrins, adapted for this compound. Actual yields may vary based on specific reaction conditions and scale.

| Parameter | Value | Reference |

| Typical Yield | 60-85% | [1][2] |

| Reaction Temperature | 0°C - 10°C | [2] |

| Reaction Time | 2 - 6 hours | [2] |

| pH Range | 4 - 5 | [3][4][5] |

| Molar Ratio (Cyanide:Ketone) | 1.0 - 1.1 | [6] |

Detailed Experimental Protocol

Safety Precautions: This procedure involves the use of highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn at all times. An emergency cyanide poisoning treatment kit should be readily accessible.

Materials:

-

2-Pentanone (Methyl propyl ketone)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), dilute solution

-

Diethyl ether or Methylene (B1212753) chloride (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Deionized water

-

Brine (saturated NaCl solution)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.

-

Reagent Preparation:

-

In the reaction flask, dissolve 2-pentanone in a suitable volume of a solvent like diethyl ether or prepare it neat.

-

In a separate beaker, prepare a solution of sodium cyanide in water.

-

-

Reaction Initiation:

-

Cool the 2-pentanone in the reaction flask to 0°C with vigorous stirring.

-

Slowly add the sodium cyanide solution to the 2-pentanone via the dropping funnel.

-

Carefully add a dilute acid (e.g., H₂SO₄) dropwise to the mixture to adjust the pH to approximately 4-5.[4][5] This will generate HCN in situ. Monitor the temperature closely and maintain it between 0°C and 10°C.[2]

-

-

Reaction Progression:

-

Allow the reaction to stir at a low temperature for 2 to 6 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Workup:

-

Once the reaction is complete, neutralize any remaining acid with a mild base (e.g., sodium bicarbonate solution) until the pH is approximately 7.

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or methylene chloride (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.

-

Visualizations

Reaction Mechanism

The reaction proceeds via a two-step nucleophilic addition mechanism.

Caption: Nucleophilic addition of cyanide to 2-pentanone.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Characterization of 2-Hydroxy-2-methylpentanenitrile using ¹H NMR and ¹³C NMR

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of 2-Hydroxy-2-methylpentanenitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes predicted spectral data based on the analysis of its functional groups and analogous compounds, alongside a comprehensive experimental protocol for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the protons and carbons in this compound. These predictions are derived from established chemical shift ranges for alkanes, tertiary alcohols, and nitriles.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -OH | ~2.0 - 3.0 | Broad Singlet | 1H | Hydroxyl Proton |

| -CH₂- (C4) | ~1.65 | Multiplet | 2H | Methylene Protons |

| -CH₃ (C1) | ~1.50 | Singlet | 3H | Methyl Protons |

| -CH₂- (C3) | ~1.45 | Multiplet | 2H | Methylene Protons |

| -CH₃ (C5) | ~0.95 | Triplet | 3H | Methyl Protons |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| -C≡N | ~122 | Nitrile Carbon |

| -C(OH)(CN) | ~70 | Quaternary Carbon |

| -CH₂- (C4) | ~40 | Methylene Carbon |

| -C(OH)(CN)C H₃ | ~25 | Methyl Carbon |

| -CH₂- (C3) | ~18 | Methylene Carbon |

| -CH₃ (C5) | ~14 | Methyl Carbon |

Experimental Protocols

This section details a standard protocol for the preparation and NMR analysis of a this compound sample.

I. Sample Preparation

-

Sample Weighing : Accurately weigh approximately 10-25 mg of high-purity this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

-

Solvent Selection and Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[3][4] Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.

-

Dissolution : Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If the sample does not dissolve readily, gentle warming or sonication can be applied.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[3][5] To remove any particulate matter, a small piece of cotton wool can be placed in the pipette to act as a filter.[4][5]

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added to the solvent, although modern spectrometers can also reference the residual solvent peak.[1]

-

Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

-

Instrument Setup :

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by sharp and symmetrical peaks.

-

-

¹H NMR Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment.

-

Spectral Width : Approximately 15 ppm, centered around 7 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64, depending on the sample concentration.

-

Temperature : 298 K.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : A proton-decoupled single-pulse experiment.

-

Spectral Width : Approximately 220 ppm, centered around 110 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096, to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

-

Temperature : 298 K.

-

III. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in the ¹H spectrum to deduce the connectivity of the protons.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the NMR characterization of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. scribd.com [scribd.com]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. benchchem.com [benchchem.com]

Application Note: Chiral HPLC Separation of (R/S)-2-Hydroxy-2-methylpentanenitrile Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-2-methylpentanenitrile is a chiral cyanohydrin, a class of compounds that serve as versatile building blocks in organic synthesis.[1][2] Enantiomerically pure cyanohydrins are crucial starting materials for the synthesis of various chiral industrial chemicals, including α-hydroxy carboxylic acids and β-amino alcohols.[1] In the pharmaceutical industry, individual enantiomers of a chiral molecule can exhibit significantly different pharmacological activities and toxicological profiles.[3] Therefore, developing robust analytical methods for the separation and quantification of these enantiomers is essential for quality control, process optimization, and regulatory compliance.

This application note provides a detailed protocol for the direct chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Principle of Separation

Direct chiral separation by HPLC is achieved using a Chiral Stationary Phase (CSP). The underlying principle involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[3][4] These diastereomeric complexes have different interaction energies, which results in differential retention times on the column, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely recognized for their broad enantiorecognition capabilities for a diverse range of chiral compounds, including cyanohydrins.[3][4][5]

Experimental Protocols

This section details the necessary instrumentation, materials, and a step-by-step procedure for the chiral separation.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chiral Column: Chiralpak® IA or Chiralcel® OD-H (or equivalent polysaccharide-based CSP). These columns are often effective for the separation of cyanohydrins.[5]

-

Chemicals and Reagents:

-

Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Ethanol (HPLC grade)

-

Trifluoroacetic Acid (TFA) (optional, for peak shape improvement)

-

Racemic this compound (as a standard)

-

-

Sample Filters: 0.22 µm or 0.45 µm syringe filters.[5]

Chromatographic Conditions

The following conditions provide a starting point for method development. Optimization may be required to achieve baseline separation.

| Parameter | Condition |

| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm (Nitrile groups have weak UV absorbance) |

| Injection Volume | 10 µL |

| Run Time | 20 minutes (or until both enantiomers have eluted) |

Note: Acidifying the mobile phase with a small amount of an acid modifier like TFA (e.g., 0.1%) can sometimes improve peak shape for cyanohydrins by ensuring their stability.[6]

Sample Preparation

-

Racemic Standard Preparation: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase. Dilute this stock solution to a final concentration of approximately 50 µg/mL for injection.

-

Test Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to achieve a final concentration within the calibrated range of the instrument.

-

Filtration: Filter all samples through a 0.45 µm syringe filter before transferring them to HPLC vials to prevent column blockage and system contamination.[5]

Data Presentation and Analysis

The separation efficiency is evaluated by calculating the resolution between the two enantiomeric peaks. A resolution value (Rs) greater than 1.5 indicates baseline separation, which is ideal for accurate quantification.

Quantitative Data Summary